molecular formula C16H17NO2 B11625960 2-(2,6-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2,6-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B11625960
M. Wt: 255.31 g/mol
InChI Key: HPHVFBAPJDZKLD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring a hexahydro-1H-isoindole-1,3-dione core with a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated isoindole rings.

    Substitution: Functionalized derivatives with various substituents on the 2,6-dimethylphenyl ring.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenylamine: A precursor used in the synthesis of the target compound.

    Phthalic Anhydride: Another precursor involved in the synthesis.

    Lidocaine: A compound with a similar 2,6-dimethylphenyl group, known for its local anesthetic properties.

Uniqueness

2-(2,6-Dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione stands out due to its unique isoindole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H17NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-7,12-13H,8-9H2,1-2H3

InChI Key

HPHVFBAPJDZKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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